![molecular formula C13H15NO6 B12576390 [(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate CAS No. 185350-08-7](/img/structure/B12576390.png)
[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate typically involves esterification reactions. One common method is the reaction of 4-nitrobenzoic acid with [(2,2-dimethylpropanoyl)oxy]methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: [(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 4-aminobenzoate derivatives.
Substitution: Various substituted benzoates.
Hydrolysis: 4-nitrobenzoic acid and [(2,2-dimethylpropanoyl)oxy]methanol.
Scientific Research Applications
[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery system.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release active compounds that exert their effects through different pathways .
Comparison with Similar Compounds
- 2-[(2,2-Dimethylpropanoyl)oxy]benzoic acid
- [(2,2-Dimethylpropanoyl)oxy]methyl (2R,4aR,4bR,6aR,8S,10aR,10bR,12aS)-8-acetoxy-2-(2-methoxy-2-oxoethyl)-4a,4b,7,7,10a-pentamethyl-1-oxooctadecahydro-2-chrysenecarboxylate
Comparison: [(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a combination of properties that make it suitable for diverse applications in research and industry .
Properties
CAS No. |
185350-08-7 |
|---|---|
Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 4-nitrobenzoate |
InChI |
InChI=1S/C13H15NO6/c1-13(2,3)12(16)20-8-19-11(15)9-4-6-10(7-5-9)14(17)18/h4-7H,8H2,1-3H3 |
InChI Key |
RZQPFVACLOCTHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


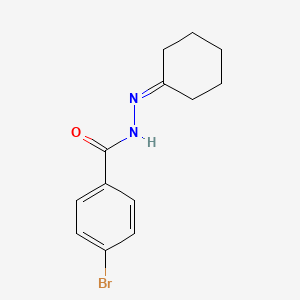
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide](/img/structure/B12576311.png)
![1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one](/img/structure/B12576318.png)
![3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12576337.png)
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester](/img/structure/B12576349.png)
![Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-](/img/structure/B12576357.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)
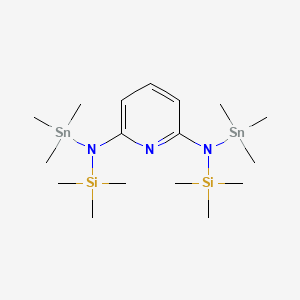
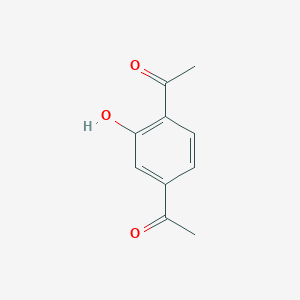
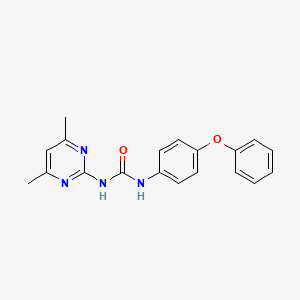
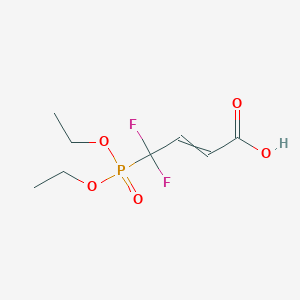
![N-[2-(Benzylsulfanyl)ethyl]glycine](/img/structure/B12576381.png)
![Pyrazolo[1,5-A]pyrimidine-3,5-diamine](/img/structure/B12576383.png)

